Piperazine, 1,4-bis(4-nitrobenzoyl)-

CAS No.: 93065-62-4

Cat. No.: VC16033756

Molecular Formula: C18H16N4O6

Molecular Weight: 384.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93065-62-4 |

|---|---|

| Molecular Formula | C18H16N4O6 |

| Molecular Weight | 384.3 g/mol |

| IUPAC Name | [4-(4-nitrobenzoyl)piperazin-1-yl]-(4-nitrophenyl)methanone |

| Standard InChI | InChI=1S/C18H16N4O6/c23-17(13-1-5-15(6-2-13)21(25)26)19-9-11-20(12-10-19)18(24)14-3-7-16(8-4-14)22(27)28/h1-8H,9-12H2 |

| Standard InChI Key | KZZNCJHPWZZHEZ-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Introduction

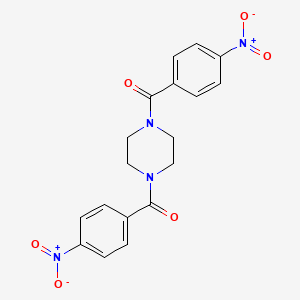

Chemical Structure and Nomenclature

The molecular structure of piperazine, 1,4-bis(4-nitrobenzoyl)-, consists of a six-membered piperazine ring with two 4-nitrobenzoyl substituents attached to the nitrogen atoms at positions 1 and 4. The 4-nitrobenzoyl group comprises a benzoyl moiety (a benzene ring linked to a carbonyl group) with a nitro (-NO₂) functional group at the para position. The full systematic name follows IUPAC conventions as 1,4-bis[(4-nitrophenyl)carbonyl]piperazine, with the molecular formula C₁₈H₁₆N₄O₆ and a molecular weight of 408.35 g/mol.

Key structural features include:

-

Piperazine core: A saturated six-membered ring with two nitrogen atoms at opposite positions, enabling hydrogen bonding and coordination chemistry .

-

4-Nitrobenzoyl substituents: The electron-withdrawing nitro groups enhance the compound’s polarity and potential for π-π stacking interactions .

-

Conformational flexibility: The piperazine ring can adopt chair or boat conformations, influencing packing in crystalline states .

Synthesis and Reaction Pathways

While no explicit synthesis route for piperazine, 1,4-bis(4-nitrobenzoyl)-, is documented in the provided sources, plausible methods can be inferred from analogous piperazine derivatives.

Acylation of Piperazine

Acylation reactions involving piperazine and 4-nitrobenzoyl chloride are a likely route. This two-step process would involve:

-

Preparation of 4-nitrobenzoyl chloride: Nitration of benzoyl chloride followed by purification.

-

Reaction with piperazine: Nucleophilic acyl substitution in a polar aprotic solvent (e.g., dimethylformamide) under basic conditions (e.g., potassium carbonate) to yield the target compound .

The generalized reaction is:

This method mirrors the synthesis of 1,4-bis(4-nitrophenyl)piperazine, where Buchwald-Hartwig coupling was employed for aryl functionalization .

Alternative Routes

-

Microwave-assisted synthesis: Reduced reaction times and improved yields, as demonstrated in related piperazine acylations .

-

Solid-phase synthesis: Useful for generating combinatorial libraries of piperazine derivatives .

Physical and Chemical Properties

Although experimental data for piperazine, 1,4-bis(4-nitrobenzoyl)-, is scarce, properties can be estimated using analogs:

The nitro and carbonyl groups contribute to high thermal stability and low vapor pressure (<1 × 10⁻¹² mmHg at 25°C) . Spectroscopic characteristics (e.g., IR and NMR) would feature peaks corresponding to nitro (∼1520 cm⁻¹ asymmetric stretch) and carbonyl (∼1680 cm⁻¹) groups .

Crystallographic and Supramolecular Features

Crystal structures of related piperazine salts reveal insights into potential packing motifs:

-

Hydrogen bonding: The NH groups of the piperazine ring form strong hydrogen bonds with carboxylate or nitro oxygen atoms, as seen in 4-nitrophenylpiperazinium salts .

-

π-π interactions: Stacking between nitrobenzoyl rings and adjacent aromatic systems stabilizes the lattice .

-

Solvent inclusion: Hydrate or solvate forms may occur, as observed in 4-fluorobenzoate derivatives .

For example, in 4-nitrophenylpiperazinium 4-fluorobenzoate, the cation-anion pairs assemble into a monoclinic lattice (P2₁/n) via N–H⋯O bonds and water-mediated networks . Similar behavior is anticipated for the title compound.

Applications and Biological Relevance

Piperazine derivatives exhibit diverse biological activities, suggesting potential uses for 1,4-bis(4-nitrobenzoyl)piperazine:

Pharmaceutical Applications

-

Antimicrobial agents: Piperazine scaffolds inhibit bacterial growth by targeting cell wall synthesis or enzyme function .

-

Anticancer activity: Nitro groups may act as radiosensitizers or pro-drug activators in hypoxic tumor environments .

-

Central nervous system (CNS) drugs: Structural similarity to antipsychotic agents (e.g., aripiprazole) hints at neuropharmacological potential .

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume